REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[S:8][C:9](I)=[CH:10][C:5]2=[CH:4][CH:3]=1.[Cu][C:13]#[N:14]>CN(C=O)C>[Cl:1][C:2]1[N:7]=[C:6]2[S:8][C:9]([C:13]#[N:14])=[CH:10][C:5]2=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=N1)SC(=C2)I
|
Name
|
Copper (I) Cyanide
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)SC(=C2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |